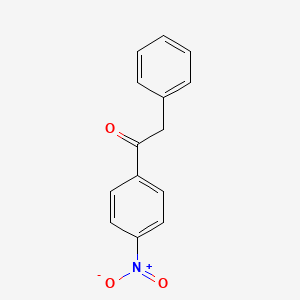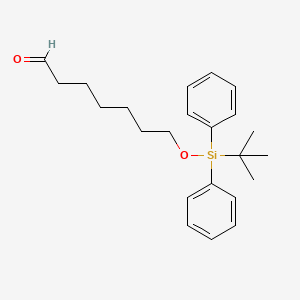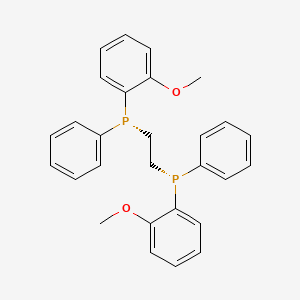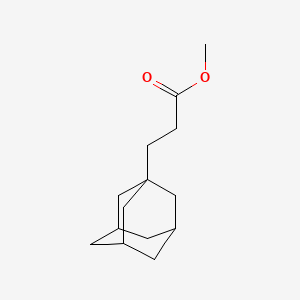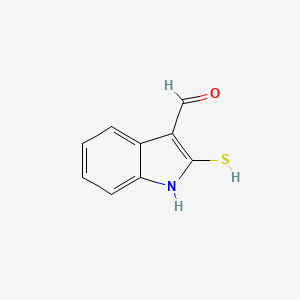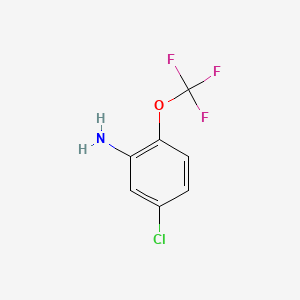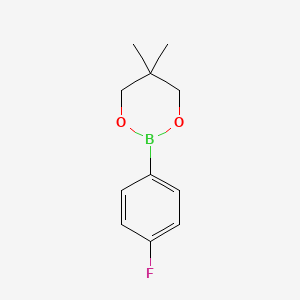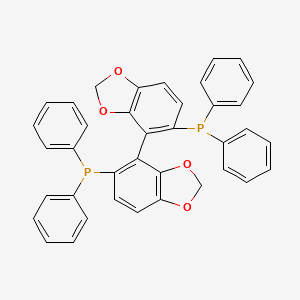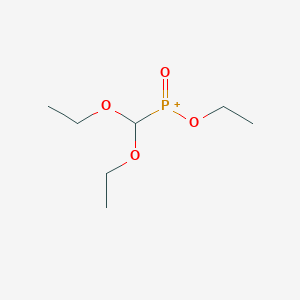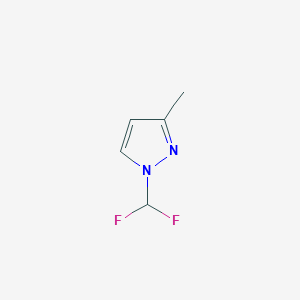
1-(difluoromethyl)-3-methyl-1H-pyrazole
Vue d'ensemble
Description
“1-(difluoromethyl)-3-methyl-1H-pyrazole” is a chemical compound that contains a pyrazole ring with difluoromethyl and methyl groups attached in specific positions . It is used commercially as an intermediate to several fungicides .
Synthesis Analysis
The synthesis of difluoromethyl groups has been achieved through various methods, including metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . The combination of hydrogen fluoride with an aryl iodide catalyst and an oxidizing agent can generate chiral difluoromethyl groups .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions . The X-ray structure of the 2-(difluoromethyl) ornithine hydrochloride hydrate was used as a starting geometry in DFT calculations .Chemical Reactions Analysis
The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry . The reaction is facilitated by the combination of hydrogen fluoride with an aryl iodide catalyst and an oxidizing agent .Applications De Recherche Scientifique
Antifungal Activity
1-(Difluoromethyl)-3-methyl-1H-pyrazole derivatives exhibit significant antifungal properties. For instance, a study by Du et al. (2015) synthesized a series of these derivatives, finding them effective against various phytopathogenic fungi. The study highlighted the potential of these compounds in agriculture as antifungal agents (Du et al., 2015).
Applications in Battery Technology
In the field of lithium-ion batteries, pyrazole derivatives, including this compound, have been explored for enhancing battery performance. von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative and tested its effectiveness in high-voltage lithium-ion batteries, demonstrating significant improvements in cell cycling performance (von Aspern et al., 2020).
Development of Fluorinated Pharmaceuticals
Fluorinated pyrazoles, including this compound, are valuable in pharmaceutical research due to their ability to improve drug properties. Zeng et al. (2020) reviewed the synthesis of these compounds, emphasizing their role in enhancing binding selectivity and liposolubility in biologically active compounds (Zeng et al., 2020).
Synthesis of Coordination Complexes
Research has also focused on using pyrazole derivatives to synthesize coordination complexes. Radi et al. (2015) studied the synthesis and crystal structures of mononuclear coordination complexes derived from pyrazole-dicarboxylate acid derivatives, which included this compound-related compounds (Radi et al., 2015).
Role in Antimicrobial Research
Several studies have shown that this compound derivatives possess antimicrobial properties. Chundawat et al. (2016) synthesized novel difluoromethylated compounds, demonstrating their effectiveness against various bacteria and fungi (Chundawat et al., 2016).
Mécanisme D'action
Target of Action
It’s known that the 1,1-difluoromethyl group, -cf2h, is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets . This group is often used to enhance the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Mode of Action
The difluoromethyl group is known to interact with its targets by replacing a methyl group, leading to a smaller lipophilicity increase relative to trifluoromethyl and providing new hydrogen bonding ability . This can result in changes to the target’s function and overall biological activity.
Biochemical Pathways
Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n, or s, have been studied extensively . These processes can affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
It’s known that the presence of a difluoromethyl group can enhance the metabolic stability and pharmacokinetics of drugs .
Result of Action
The difluoromethyl group is known to enhance the potency and selectivity of drugs , which could result in more effective interactions with the compound’s targets and potentially more potent biological effects.
Analyse Biochimique
Biochemical Properties
1-(Difluoromethyl)-3-methyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling . This inhibition can result in altered cellular responses and changes in gene expression. Additionally, this compound can induce changes in the expression of genes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are crucial for understanding the long-term impact of the compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation and reduction of many compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, it has been observed that this compound can be transported into cells via organic anion transporters, which play a crucial role in its cellular uptake and distribution.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-4-2-3-9(8-4)5(6)7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSDPLGJZFJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408660 | |
| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956628-23-2 | |
| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




